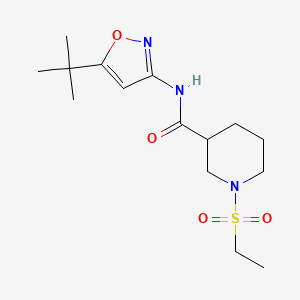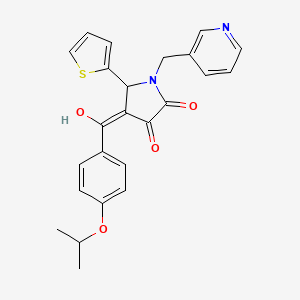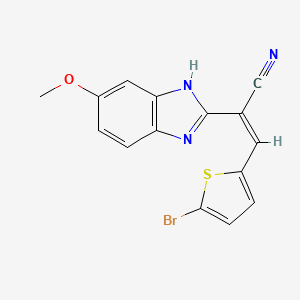![molecular formula C17H19Cl2N3O2 B5338744 2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)butanoyl]morpholine](/img/structure/B5338744.png)
2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)butanoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)butanoyl]morpholine, commonly known as DPM, is a synthetic compound that has gained significant attention due to its potential therapeutic applications. DPM is a morpholine-based compound that has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Mecanismo De Acción
The exact mechanism of action of DPM is not fully understood. However, studies have shown that DPM can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. DPM has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
DPM has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that DPM can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). DPM has also been shown to reduce the levels of reactive oxygen species (ROS), which are known to play a role in inflammation and cell damage. In addition, DPM has been shown to reduce the levels of prostaglandins, which are known to play a role in pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPM in lab experiments is its broad range of biological activities. DPM has been shown to exhibit anti-tumor, anti-inflammatory, and analgesic effects, making it a potential candidate for the treatment of a range of diseases. However, one of the limitations of using DPM in lab experiments is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on DPM. One area of research could focus on the development of more efficient synthesis methods for DPM. Another area of research could focus on the identification of the exact mechanism of action of DPM. In addition, future research could focus on the development of DPM derivatives with improved solubility and bioavailability. Finally, future research could focus on the preclinical and clinical evaluation of DPM for the treatment of a range of diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, DPM is a synthetic compound that has gained significant attention due to its potential therapeutic applications. DPM has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and analgesic effects. While the exact mechanism of action of DPM is not fully understood, studies have shown that DPM can inhibit the activity of COX-2 and NF-κB. There are several future directions for research on DPM, including the development of more efficient synthesis methods, the identification of the exact mechanism of action, and the evaluation of DPM for the treatment of a range of diseases.
Métodos De Síntesis
The synthesis of DPM involves a multi-step process that begins with the reaction of 3,4-dichlorophenylacetonitrile with hydrazine hydrate to form 3,4-dichlorophenylhydrazine. This intermediate is then reacted with 4-bromobutanoyl chloride to form 4-(3,4-dichlorophenyl)butanoylhydrazine. The final step involves the reaction of this intermediate with morpholine to form DPM.
Aplicaciones Científicas De Investigación
DPM has been extensively studied for its potential therapeutic applications. One of the most promising applications of DPM is its anti-tumor activity. Studies have shown that DPM can inhibit the growth of a range of cancer cell lines, including breast, lung, and prostate cancer cells. DPM has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Propiedades
IUPAC Name |
1-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-(1H-pyrazol-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2/c18-14-5-4-13(8-15(14)19)16-11-22(6-7-24-16)17(23)3-1-2-12-9-20-21-10-12/h4-5,8-10,16H,1-3,6-7,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUISZQQKLDMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCC2=CNN=C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-oxo-3-(2-thienyl)-1-propen-1-yl]benzonitrile](/img/structure/B5338667.png)

![(3S*,4R*)-3-ethyl-1-[4-(4-methoxyphenyl)butanoyl]-4-methylpiperidin-4-ol](/img/structure/B5338682.png)
![2-(2-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5338691.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide](/img/structure/B5338696.png)
![4-(4-morpholinylmethyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5338704.png)
![1-(3-methoxybenzyl)-4-[4-(methylthio)benzyl]-2-piperazinone](/img/structure/B5338706.png)
![4-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5338721.png)

![4'-(hydroxymethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5338757.png)

![2-[(4-methylphenyl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5338777.png)

![(4aS*,8aR*)-1-isobutyl-6-[5-(methoxymethyl)-2-furoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5338797.png)
